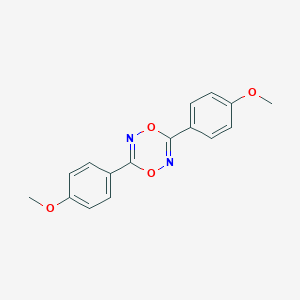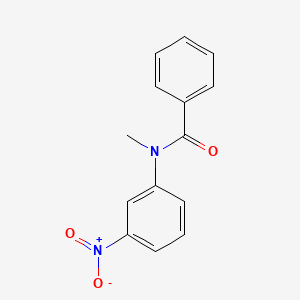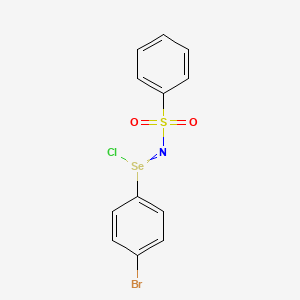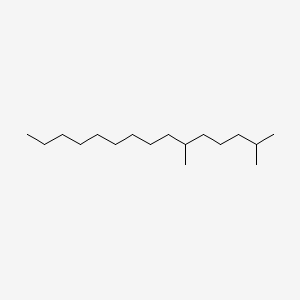
2,6-Dimethylpentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylpentadecane is a hydrocarbon with the molecular formula C17H36. It is a branched alkane, specifically a dimethyl-substituted pentadecane. This compound is part of a larger class of hydrocarbons known as alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. The structure of this compound includes a 15-carbon chain with two methyl groups attached to the second and sixth carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpentadecane can be achieved through various methods. One common approach involves the reduction of citronellyl tosylate with lithium aluminum hydride to produce 2,6-dimethyl-2-octene, which can then be further processed to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of hydrocarbon synthesis, such as catalytic hydrogenation and alkylation, can be applied to produce this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylpentadecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: Alkanes can be oxidized to form alcohols, aldehydes, ketones, and carboxylic acids under specific conditions.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms in the alkane are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Substitution: Halogenation typically requires halogens like chlorine (Cl2) or bromine (Br2) and may be initiated by heat or light.
Major Products
Oxidation: Depending on the conditions, oxidation can yield a variety of products including alcohols, aldehydes, and carboxylic acids.
Substitution: Halogenation results in the formation of haloalkanes, where one or more hydrogen atoms are replaced by halogen atoms.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylpentadecane has been studied for its role in various scientific fields:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.
Medicine: While direct medical applications are limited, its structural analogs are studied for potential therapeutic uses.
Industry: It can be used in the synthesis of other complex organic molecules and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylpentadecane in biological systems, particularly as a pheromone, involves its interaction with specific receptors in insects. These receptors are part of the olfactory system, which detects the presence of the compound and triggers behavioral responses such as mating.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethylpentadecane
- 3,7-Dimethylpentadecane
- 5,9-Dimethylpentadecane
Comparison
2,6-Dimethylpentadecane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. For example, the position of the methyl groups can affect the compound’s boiling point, melting point, and reactivity compared to its isomers like 2,3-Dimethylpentadecane and 3,7-Dimethylpentadecane .
Eigenschaften
CAS-Nummer |
54105-65-6 |
|---|---|
Molekularformel |
C17H36 |
Molekulargewicht |
240.5 g/mol |
IUPAC-Name |
2,6-dimethylpentadecane |
InChI |
InChI=1S/C17H36/c1-5-6-7-8-9-10-11-14-17(4)15-12-13-16(2)3/h16-17H,5-15H2,1-4H3 |
InChI-Schlüssel |
JYTLGEFYGIHRQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


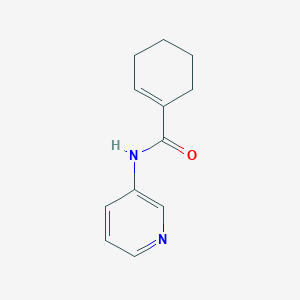



![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)
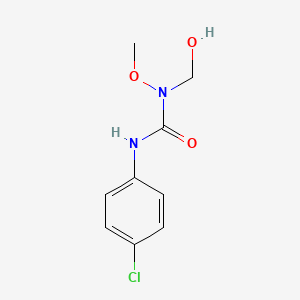
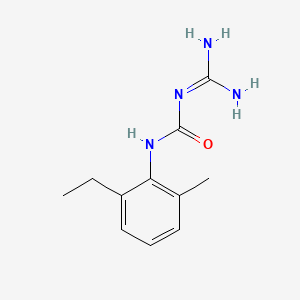
![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)

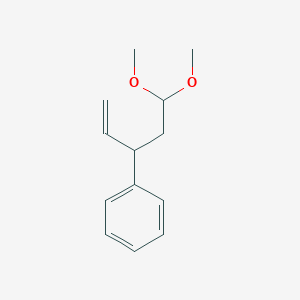
![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)
